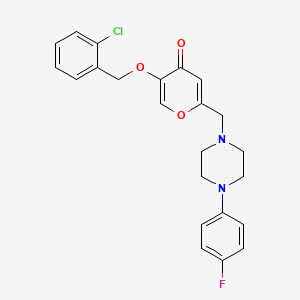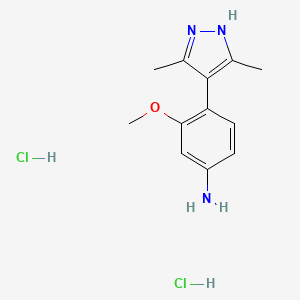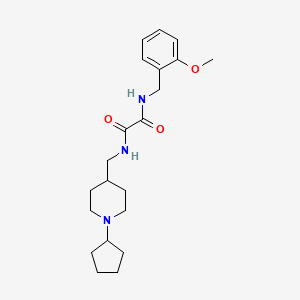
(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: is a specialized chemical compound characterized by its unique structure, which includes a pyrrolidine ring with azido and methyl groups, as well as a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino alcohols followed by azidation and subsequent trifluoroacetylation. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.
Analyse Des Réactions Chimiques
(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Trifluoroacetylation: The compound can react with trifluoroacetic anhydride to form the trifluoroacetic acid derivative.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Trifluoroacetylation: Using trifluoroacetic anhydride in the presence of a base.
Major Products Formed:
Nitroso or nitro derivatives from oxidation.
Amines from reduction.
Substituted pyrrolidines from nucleophilic substitution.
Trifluoroacetylated derivatives from trifluoroacetylation.
Applications De Recherche Scientifique
(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing the biological activity of the compound. The trifluoroacetic acid moiety can enhance the compound's stability and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: can be compared with other similar compounds, such as:
3-Azido-4-methylpyrrolidine: Lacks the trifluoroacetic acid moiety.
4-Methylpyrrolidine: Does not contain the azido group.
Trifluoroacetic acid derivatives: Do not have the pyrrolidine ring.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, azido group, and trifluoroacetic acid moiety, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3R,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDWIUDSNQLCE-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-fluorophenyl)sulfanyl]-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2907543.png)


![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)



![1-benzyl-4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2907555.png)
